molecular formula C22H24O2 B1680037 (R,R)-THC CAS No. 138090-06-9

(R,R)-THC

Cat. No.: B1680037
CAS No.: 138090-06-9
M. Wt: 320.4 g/mol
InChI Key: MASYAWHPJCQLSW-ZIAGYGMSSA-N
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Description

(R,R)-Tetrahydrochrysene: is a synthetic compound used primarily in scientific research to study estrogen receptors. It is a non-steroidal, selective estrogen receptor ligand, acting as an agonist at the estrogen receptor alpha and an antagonist at the estrogen receptor beta. This compound has a higher affinity for the estrogen receptor beta compared to the estrogen receptor alpha .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R,R)-Tetrahydrochrysene involves several steps, starting from simpler organic moleculesThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and purity of the final product .

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis of (R,R)-Tetrahydrochrysene in a laboratory setting can be scaled up for industrial purposes. This would involve optimizing the reaction conditions, using larger reactors, and ensuring consistent quality control measures to produce the compound in bulk .

Chemical Reactions Analysis

Types of Reactions: (R,R)-Tetrahydrochrysene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .

Mechanism of Action

(R,R)-Tetrahydrochrysene exerts its effects by binding to estrogen receptors. It acts as an agonist at the estrogen receptor alpha, promoting receptor activation and subsequent gene transcription. Conversely, it acts as an antagonist at the estrogen receptor beta, inhibiting receptor activity. This selective binding and modulation of receptor activity are crucial for its use in research and potential therapeutic applications .

Comparison with Similar Compounds

Properties

IUPAC Name

(5R,11R)-5,11-diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24O2/c1-3-13-9-15-11-17(23)6-8-20(15)22-14(4-2)10-16-12-18(24)5-7-19(16)21(13)22/h5-8,11-14,23-24H,3-4,9-10H2,1-2H3/t13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MASYAWHPJCQLSW-ZIAGYGMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC2=C(C=CC(=C2)O)C3=C1C4=C(CC3CC)C=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CC2=C(C=CC(=C2)O)C3=C1C4=C(C[C@H]3CC)C=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6040749, DTXSID501017647
Record name (R,R)-cis-Diethyltetrahydro-2,8-chrysenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6040749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,11-cis-Diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221368-54-3, 138090-06-9
Record name 5,11-Diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221368543
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,8-Chrysenediol, 5,11-diethyl-5,6,11,12-tetrahydro-, (5R,11R)-rel-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138090069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R,R)-cis-Diethyltetrahydro-2,8-chrysenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6040749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,11-cis-Diethyl-5,6,11,12-tetrahydrochrysene-2,8-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,8-CHRYSENEDIOL, 5,11-DIETHYL-5,6,11,12-TETRAHYDRO-, (5R,11R)-REL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89HTC2NWF3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2,8-CHRYSENEDIOL, 5,11-DIETHYL-5,6,11,12-TETRAHYDRO-, (5R,11R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JDD6B8E8CW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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